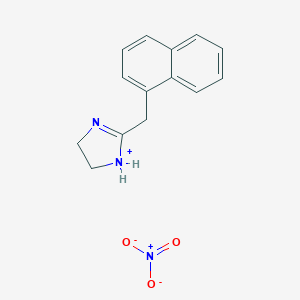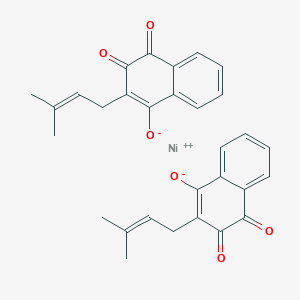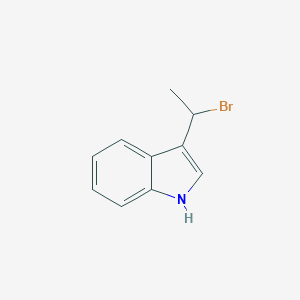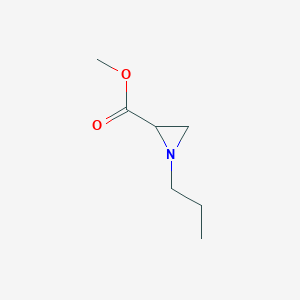
N,N'-Dibenzylidene-3,3'-dichlorobenzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Dibenzylidene-3,3'-dichlorobenzidine (DBDCB) is a chemical compound that has been widely used in scientific research. DBDCB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and benzene. It is commonly used as a reagent in organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is not well understood. It is believed to act as a Lewis acid catalyst in organic synthesis reactions. In enzyme-catalyzed reactions, N,N'-Dibenzylidene-3,3'-dichlorobenzidine is believed to interact with the enzyme active site and modulate the enzyme activity.
Effets Biochimiques Et Physiologiques
N,N'-Dibenzylidene-3,3'-dichlorobenzidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms and may have carcinogenic properties. It is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution and to use appropriate safety measures when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-Dibenzylidene-3,3'-dichlorobenzidine is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is commercially available. However, it is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution as it is toxic and may have carcinogenic properties. The use of appropriate safety measures is essential when working with this compound.
Orientations Futures
There are several future directions for research on N,N'-Dibenzylidene-3,3'-dichlorobenzidine. One area of research could be to investigate the mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in enzyme-catalyzed reactions. Another area of research could be to study the biochemical and physiological effects of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in more detail. Additionally, there may be potential applications of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in the development of new catalysts for organic synthesis reactions.
Méthodes De Synthèse
N,N'-Dibenzylidene-3,3'-dichlorobenzidine can be synthesized by the reaction of 3,3'-dichlorobenzidine with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is typically around 80%.
Applications De Recherche Scientifique
N,N'-Dibenzylidene-3,3'-dichlorobenzidine has been widely used in scientific research as a reagent for organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions. It is commonly used as a catalyst for the synthesis of various organic compounds such as indoles, pyrroles, and imidazoles. N,N'-Dibenzylidene-3,3'-dichlorobenzidine has also been used as a probe for studying the mechanism of enzyme-catalyzed reactions such as the oxidation of alcohols by alcohol dehydrogenase.
Propriétés
Numéro CAS |
10147-75-8 |
|---|---|
Nom du produit |
N,N'-Dibenzylidene-3,3'-dichlorobenzidine |
Formule moléculaire |
C26H18Cl2N2 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
N-[4-[4-(benzylideneamino)-3-chlorophenyl]-2-chlorophenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-15-21(11-13-25(23)29-17-19-7-3-1-4-8-19)22-12-14-26(24(28)16-22)30-18-20-9-5-2-6-10-20/h1-18H |
Clé InChI |
PXPMURPRMMGGBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















